molecular formula C5H10N2O2 B103294 N-methyl-N-nitrosobutanamide CAS No. 16395-81-6

N-methyl-N-nitrosobutanamide

Cat. No.: B103294
CAS No.: 16395-81-6
M. Wt: 130.15 g/mol
InChI Key: XPQQMTYSKBRMIY-UHFFFAOYSA-N
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Description

Nitrosamines are often formed via reactions between secondary amines and nitrosating agents, making them critical contaminants in pharmaceuticals, food, and industrial processes. Regulatory agencies like the FDA and EPA classify nitrosamines as probable human carcinogens, mandating strict control of their levels in consumer products.

Properties

CAS No.

16395-81-6

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N-methyl-N-nitrosobutanamide

InChI

InChI=1S/C5H10N2O2/c1-3-4-5(8)7(2)6-9/h3-4H2,1-2H3

InChI Key

XPQQMTYSKBRMIY-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C)N=O

Canonical SMILES

CCCC(=O)N(C)N=O

Other CAS No.

16395-81-6

solubility

0.03 M

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-N-nitrosobutanamide can be synthesized through the nitrosation of N-methylbutyramide. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid. The general reaction can be represented as follows:

N-Methylbutyramide+Nitrosating AgentThis compound\text{N-Methylbutyramide} + \text{Nitrosating Agent} \rightarrow \text{this compound} N-Methylbutyramide+Nitrosating Agent→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-nitrosobutanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: N-Methylbutyramide and other amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the nitroso group.

Scientific Research Applications

N-methyl-N-nitrosobutanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-nitrosobutanamide involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophiles in biological systems. These interactions can lead to modifications of proteins, nucleic acids, and other biomolecules, potentially affecting cellular functions and pathways.

Comparison with Similar Compounds

(i) Structural and Functional Differences

  • Alkyl Chain Length: this compound has a butanamide chain, whereas NDMA and NDEA feature shorter methyl and ethyl groups, respectively.
  • Functional Groups: NMBA contains a carboxylic acid group, improving water solubility compared to non-polar analogs like NDMA.

(ii) Toxicity and Carcinogenicity

  • NDMA is the most potent carcinogen in this group, with a lower acceptable intake limit (96 ng/day) due to its high reactivity and DNA alkylation capacity.
  • NMBA and NDBA are less studied but exhibit similar mechanisms, forming DNA adducts that disrupt replication.

(iii) Regulatory Context

  • The FDA’s 2020 guidance mandates rigorous screening for nitrosamines like NDMA and NMBA in pharmaceuticals, reflecting their risk even at trace levels.

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